
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is a heterocyclic compound with a unique structure that includes two sulfur atoms and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-dimethylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dione: This compound is similar in structure but lacks the sulfur atoms.
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithiol: This compound contains two thiol groups instead of dithione groups.
Uniqueness
1,2-Dimethyl-1,2-dihydropyridazine-3,6-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
54320-89-7 |
|---|---|
Fórmula molecular |
C6H8N2S2 |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
1,2-dimethylpyridazine-3,6-dithione |
InChI |
InChI=1S/C6H8N2S2/c1-7-5(9)3-4-6(10)8(7)2/h3-4H,1-2H3 |
Clave InChI |
YZUDWMYYTCGEAD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)C=CC(=S)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


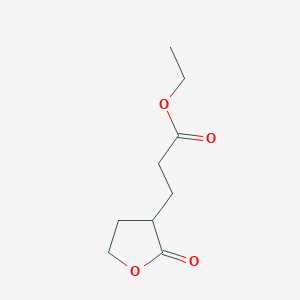
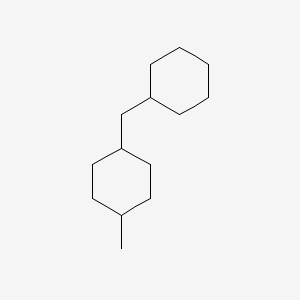

![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)


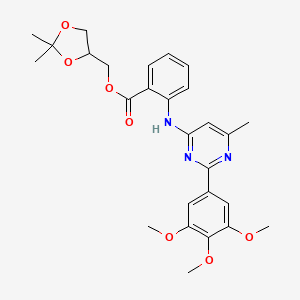
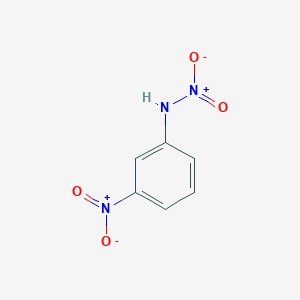

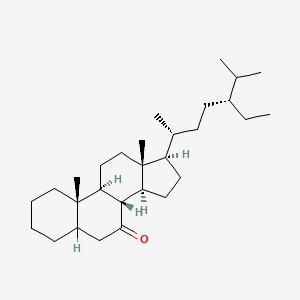
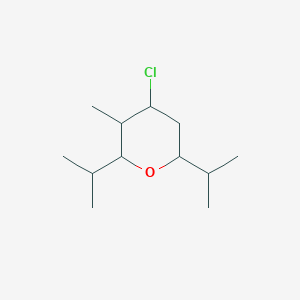
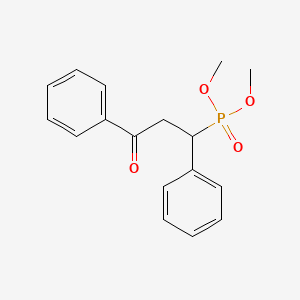

![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)
